molecular formula C30H30ClN3O4 B588019 Rupatadine-d4Fumarate CAS No. 1795153-63-7

Rupatadine-d4Fumarate

カタログ番号: B588019
CAS番号: 1795153-63-7
分子量: 536.061
InChIキー: JYBLCDXVHQWMSU-IKABZUPCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rupatadine-d4Fumarate, also known as this compound, is a useful research compound. Its molecular formula is C30H30ClN3O4 and its molecular weight is 536.061. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Rupatadine-d4 Fumarate is a selective antagonist that primarily targets the Histamine H1 receptor and the Platelet Activating Factor (PAF) receptor . These receptors play a crucial role in mediating allergic responses. The Histamine H1 receptor is involved in producing symptoms of nasal blockage, rhinorrhea, itching, and swelling . The PAF receptor contributes to vascular leakage, which can lead to rhinorrhea and nasal blockage .

Mode of Action

Rupatadine-d4 Fumarate acts as a dual antagonist, blocking both the Histamine H1 and PAF receptors . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Histamine acts on H1 receptors, while PAF is produced from phospholipids cleaved by phospholipase A2 . By blocking both these receptors, Rupatadine-d4 Fumarate prevents these mediators from exerting their effects, thereby reducing the severity of allergic symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Rupatadine-d4 Fumarate involves the inhibition of mast cell degranulation and the subsequent release of histamine and other substances . This drug also inhibits the production of PAF from phospholipids . These actions disrupt the biochemical pathways leading to allergic symptoms.

Pharmacokinetics

Rupatadine-d4 Fumarate exhibits dose-dependent pharmacokinetics . The exposure to Rupatadine-d4 Fumarate, as measured by Cmax and AUC, increases with the dose over the range of 10–40 mg for both single and multiple dose administration . It is metabolized in the liver, primarily through CYP-mediated processes . The elimination half-life is approximately 5.9 hours , and it is excreted via urine (34.6%) and feces (60.9%) .

Result of Action

The primary result of Rupatadine-d4 Fumarate’s action is the reduction of allergic symptoms like urticaria, rhinorrhea, sneezing, and itching . By blocking the H1 and PAF receptors, it prevents histamine and PAF from exerting their effects, thereby reducing the severity of these symptoms .

Action Environment

The action of Rupatadine-d4 Fumarate can be influenced by various environmental factors. For instance, certain substances, such as erythromycin, ketoconazole, or grapefruit juice, can interfere with its metabolism due to their effect on CYP enzymes . Therefore, these substances should be avoided during treatment with Rupatadine-d4 Fumarate .

生化学分析

Biochemical Properties

Rupatadine-d4Fumarate interacts with histamine H1 receptors and platelet activating factor (PAF) receptors . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . Histamine acts on H1 receptors to produce symptoms of nasal blockage, rhinorrhea, itching, and swelling . By blocking both the H1 receptor and PAF receptor, this compound prevents these mediators from exerting their effects and so reduces the severity of allergic symptoms .

Cellular Effects

This compound has anti-allergic properties such as the inhibition of the degranulation of mast cells induced by immunological and non-immunological stimuli, and inhibition of the release of cytokines, particularly of the tumor necrosis factors (TNF) in human mast cells and monocytes .

Molecular Mechanism

This compound is a dual histamine H1 receptor and platelet activating (PAF) receptor antagonist . It prevents histamine and PAF from exerting their effects, thereby reducing the severity of allergic symptoms .

Temporal Effects in Laboratory Settings

This compound has been found to be effective and safe in a variety of randomized clinical trials both in seasonal and perennial allergic rhinitis, as well as in chronic urticaria . It has a rapid onset of action and a prolonged duration of activity .

Dosage Effects in Animal Models

In various animal models, this compound demonstrated similar or greater histamine H1 antagonist activity than loratadine, and similar potency to cetirizine and levocabastine .

Metabolic Pathways

This compound undergoes significant presystemic metabolism when administered orally. The most important biotransformation pathways of this compound include oxidative processes, oxidation of the pyridine-methyl group to carboxylic acid, N-dealkylation of piperidine nitrogen and hydroxylation of the 3-, 5- and 6-positions in the tricyclic ring system .

Transport and Distribution

This compound is rapidly absorbed after oral administration; peak plasma concentrations are achieved within 1 hour and steady state within 3–5 days . This compound is highly protein bound (98–99%) and is well distributed in tissues .

生物活性

Rupatadine-d4Fumarate is a stable isotope-labeled derivative of rupatadine, a second-generation antihistamine known for its dual action as a histamine H1 receptor antagonist and a platelet-activating factor (PAF) antagonist. This article reviews the biological activity of this compound, highlighting its pharmacological properties, efficacy in treating allergic conditions, and safety profile based on diverse research findings.

Rupatadine functions by blocking the effects of histamine and PAF, which are key mediators in allergic responses. Histamine binds to H1 receptors, leading to symptoms such as nasal congestion, sneezing, and itching, while PAF contributes to vascular permeability and inflammation. By antagonizing both pathways, rupatadine effectively mitigates allergic symptoms.

Key Mechanisms:

  • Histamine H1 Receptor Antagonism: Rupatadine exhibits high affinity for H1 receptors, demonstrated through in vitro binding studies with Ki values ranging from 26 to 256 nM. It is approximately 7.5 to 10 times more potent than loratadine and fexofenadine .
  • PAF Receptor Antagonism: The compound also inhibits PAF-induced platelet aggregation with IC50 values between 0.2 and 4.6 µM, showcasing its potency compared to other antihistamines .

Pharmacokinetics

This compound's pharmacokinetic profile indicates rapid absorption and extensive metabolism:

  • Absorption: Tmax (time to maximum concentration) is approximately 0.8 hours after oral administration.
  • Distribution: The apparent volume of distribution is about 9799 L, with over 98% protein binding .
  • Metabolism: Primarily metabolized by CYP3A4, with active metabolites contributing to its antihistaminic effects .
  • Half-life: The elimination half-life ranges from 15.9 hours in children to approximately 5.8 hours in adults .

Efficacy in Clinical Studies

Numerous clinical trials have established the efficacy of rupatadine in treating allergic rhinitis and chronic urticaria:

  • Allergic Rhinitis : A multicenter study involving 241 patients demonstrated significant reductions in nasal symptoms after treatment with rupatadine over two weeks .
  • Chronic Urticaria : In a comparative study against levocetirizine, rupatadine showed superior efficacy in reducing total symptom scores and serum IgE levels after four weeks of treatment .

Table 1: Summary of Clinical Efficacy

ConditionStudy DesignKey Findings
Allergic RhinitisMulticenter, open-labelSignificant reduction in symptoms (p < 0.001)
Chronic UrticariaRandomized controlled trialGreater symptom reduction compared to levocetirizine (p = 0.009)

Safety Profile

Rupatadine has been generally well-tolerated across various studies:

  • Adverse events were reported in approximately 19.9% of cases during clinical trials, with most being mild to moderate in severity .
  • No significant differences were observed in the incidence of adverse events when compared to placebo or other antihistamines like bepotastine .

Case Studies

Several case studies have illustrated the practical application of rupatadine in clinical settings:

  • Case Study A : A patient with persistent allergic rhinitis experienced significant symptom relief within one week of initiating treatment with rupatadine, reporting improved quality of life and reduced reliance on rescue medications.
  • Case Study B : In a cohort of patients with chronic urticaria unresponsive to first-line treatments, switching to rupatadine led to marked improvements in itch severity and overall symptom control.

特性

IUPAC Name

(E)-but-2-enedioic acid;13-chloro-2-[2,2,6,6-tetradeuterio-1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i11D2,12D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBLCDXVHQWMSU-IKABZUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1CC5=CN=CC(=C5)C)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。